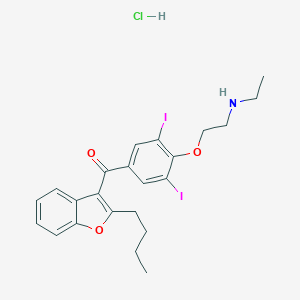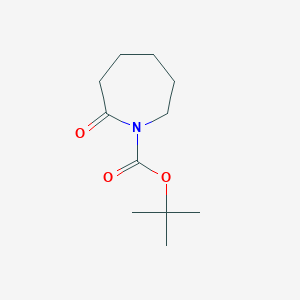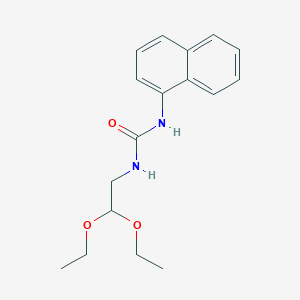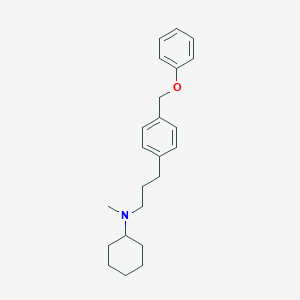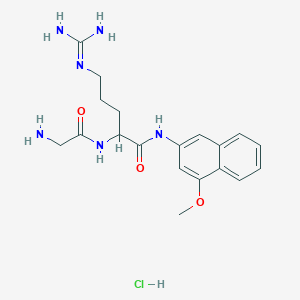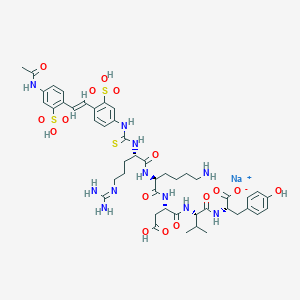
5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド
概要
説明
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, also known as TFPSCl, is a sulfonyl chloride that is used in organic synthesis as a reagent for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It is also used to prepare amides, esters, and other functional groups. TFPSCl is a colorless liquid that is soluble in many organic solvents, such as dichloromethane and acetonitrile, and is stable in air.
科学的研究の応用
医薬品における使用
「5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド」に含まれるトリフルオロメチル基は、多くのFDA承認薬剤に共通の特徴です . トリフルオロメチル基の独自な特性は、これらの薬剤の薬理活性に寄与しています .
農薬における使用
「5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド」などのトリフルオロメチルピリジン誘導体は、農薬業界で広く使用されています . それらは、作物を害虫から保護するために使用されます . 20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO共通名を獲得しています .
3. 医薬品および獣医製品における使用 いくつかのトリフルオロメチルピリジン誘導体が、医薬品および獣医業界で使用されています . トリフルオロメチルピリジン部分を含む、5つの医薬品と2つの獣医製品が市場承認されています .
4. 活性成分合成における使用 「5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド」は、農薬および医薬品製品の活性成分の合成に使用できます .
5. 作物保護製品の製造における使用 「5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド」から誘導できる2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)は、いくつかの作物保護製品の製造に使用されています .
6. フッ素化有機化学品の開発における使用 「5-(トリフルオロメチル)ピリジン-2-スルホニルクロリド」のトリフルオロメチル基は、農薬、医薬品、機能性材料分野で多くの用途を持つフッ素化有機化学品の開発に貢献しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
作用機序
将来の方向性
The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .
生化学分析
Biochemical Properties
It is known that trifluoromethylpyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may interact with certain enzymes, proteins, and other biomolecules in pests, affecting their biochemical reactions .
Cellular Effects
It is known that trifluoromethylpyridine derivatives, such as fluazinam, interfere with the biochemistry of respiration . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that trifluoromethylpyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 277.7±40.0 °C at 760 mmHg and a melting point of 50-52ºC . This suggests that it may have certain stability and degradation characteristics over time in laboratory settings .
Dosage Effects in Animal Models
It is known that trifluoromethylpyridine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can interact with certain enzymes or cofactors .
Transport and Distribution
It is known that trifluoromethylpyridine derivatives can interact with certain transporters or binding proteins .
Subcellular Localization
It is known that trifluoromethylpyridine derivatives can be directed to specific compartments or organelles .
特性
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174485-72-4 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
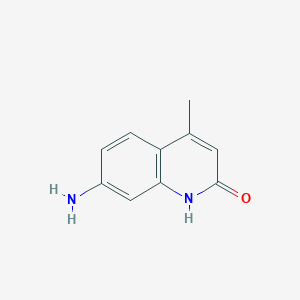

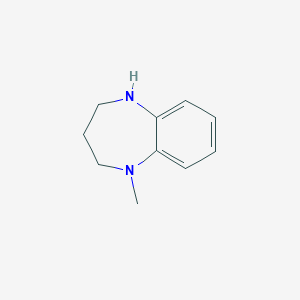
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
